4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Contextualization within Pyrrolopyridine (7-Azaindole) Chemistry
The foundational structure of the compound is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877). Pyrrolopyridines are bicyclic heterocyclic compounds that consist of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov They are considered bioisosteres of indoles and purines, meaning they have similar shapes and electronic properties, which allows them to interact with biological targets in a similar fashion. nih.gov This bioisosteric relationship is a cornerstone of their utility in drug discovery.
The 7-azaindole scaffold, in particular, has garnered significant interest in medicinal chemistry due to its versatile chemical properties and its ability to serve as a core structure in a wide array of biologically active molecules. bldpharm.comacs.org The nitrogen atom in the pyridine ring of the 7-azaindole structure can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency of drug candidates. drugbank.com The development of synthetic methods to functionalize the 7-azaindole ring at various positions is an active area of research, with metal-catalyzed cross-coupling reactions being a particularly fruitful avenue. acs.org A Chinese patent describes a method for preparing 4-substituted-7-azaindoles, including 4-methoxy-7-azaindole, by first preparing N-oxide-7-azaindole from 7-azaindole, followed by halogenation and subsequent reaction with an alkoxide. google.com
Significance of the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold in Chemical and Biological Research
The significance of the this compound scaffold lies in its identity as a 7-azaindole derivative. The 7-azaindole framework is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. drugbank.comcrysdotllc.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
The 7-azaindole core can mimic the adenine (B156593) fragment of ATP, the energy currency of the cell that kinases utilize, allowing 7-azaindole-based inhibitors to bind to the ATP-binding site of kinases and block their activity. drugbank.com The addition of substituents to the 7-azaindole ring, such as the methoxy (B1213986) group at the 4-position and the amine group at the 3-position in the compound of interest, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. bldpharm.com For instance, research on a series of 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives as p38 kinase inhibitors showed that substituting an alkoxy group at the 4-position significantly increased potency. acs.org
A patent for 1H-pyrrolo[2,3-b]pyridine compounds as SGK-1 kinase inhibitors highlights the therapeutic potential of this class of molecules for disorders where this kinase is active. google.com Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various cancers. nih.govrsc.org
Overview of Prior Academic Research on the Chemical Compound and Related Analogues
While specific research on this compound is limited, a considerable body of work exists for related analogues. The 7-azaindole scaffold has been the subject of numerous reviews, detailing its synthesis and wide-ranging biological activities, which include roles as kinase inhibitors, anticancer agents, and anti-angiogenic agents. bldpharm.comchemuniverse.com
Studies have been published on the synthesis of various substituted 1H-pyrrolo[2,3-b]pyridines. For example, research into the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R) kinase led to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Another study details the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds with multiple substitutions. researchgate.net
In the context of kinase inhibition, a variety of 7-azaindole derivatives have been explored. One notable example is 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine, which was identified as a potent and selective inhibitor of p38 kinase. acs.org Another related compound, 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine, is documented in the DrugBank database, indicating its relevance in pharmaceutical research. drugbank.com The development of 1H-pyrrolo[2,3-b]pyridine analogs as inhibitors for Polo-like kinase 4 (PLK4), a regulator of the cell cycle, further underscores the importance of this scaffold in cancer research. koreascience.kr
The research on these related analogues provides a strong rationale for the potential of this compound as a valuable compound for further investigation, particularly within the realm of kinase inhibitor development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHJKJJTSACSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives
Historical and Classical Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole (B17877), is an isostere of indole (B1671886) and purine, making it a valuable core in drug discovery. Its synthesis has been approached through various classical methods that aim to construct the fused bicyclic system.
Madelung and Fischer Type Syntheses for Pyrrolopyridines
The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the most effective and widely used methods for preparing indole rings and their heteroaromatic analogs. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com
This classical method has been successfully adapted for the synthesis of the 7-azaindole core. The general approach involves reacting a 2-pyridylhydrazine with a suitable ketone or aldehyde under acidic conditions, often using catalysts like polyphosphoric acid (PPA), to induce cyclization. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a 2-pyridylhydrazone intermediate, which then isomerizes to an enamine. A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic pyrrolo[2,3-b]pyridine ring system. wikipedia.org
Notably, the Fischer reaction has been shown to be a very efficient approach for creating 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.org Research has demonstrated the cyclization of various 2-pyridylhydrazones to produce 2,3-disubstituted 7-azaindoles. researchgate.net While the Fischer synthesis is a cornerstone, the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, is less commonly cited for this specific scaffold but remains a fundamental method in indole synthesis.
| Aspect | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Starting Materials | A (substituted) 2-pyridylhydrazine and an aldehyde or ketone. | 2-hydrazinopyridine, various carbonyl compounds. | byjus.comresearchgate.net |
| Key Intermediate | Phenylhydrazone which isomerizes to an enamine ('ene-hydrazine'). | Formed in situ or isolated before cyclization. | wikipedia.org |
| Core Mechanism | Protonation followed by a cyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement. | Acid catalysis is crucial for the rearrangement and subsequent aromatization. | wikipedia.org |
| Catalysts | Brønsted acids or Lewis acids. | Polyphosphoric acid (PPA), H₂SO₄, HCl, zinc chloride. | wikipedia.orgresearchgate.net |
Annulation and Cyclization Approaches to the Core Structure
Beyond the classical named reactions, the construction of the pyrrolo[2,3-b]pyridine core is frequently achieved through various annulation and cyclization strategies, where one ring is built onto another pre-existing ring. These methods offer flexibility in introducing substituents.
One prominent strategy involves the reaction of a substituted aminopyrrole with a suitable partner to form the pyridine (B92270) ring. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) can afford highly substituted pyrrolo[2,3-b]pyridines. researchgate.net
Another powerful approach utilizes transition metal catalysis. An iron-catalyzed cyclization of o-haloaromatic amines (specifically, 2-amino-3-halopyridines) with terminal alkynes under microwave irradiation has been developed as an efficient route to the 7-azaindole scaffold. researchgate.net Palladium-catalyzed reactions are also common, such as a two-step process starting with chloro-amino-N-heterocycles. This method involves an initial Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to form the fused ring system. organic-chemistry.org More intricate strategies include thermal electrocyclization of azahexatriene systems to build the fused pyridine ring. nih.gov
Targeted Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
The specific synthesis of the title compound requires precise strategies for installing the methoxy (B1213986) group at the C4 position and the amine group at the C3 position of the 7-azaindole core.
Strategies for Introducing the 4-Methoxy Moiety
The introduction of a methoxy group at the 4-position of the pyrrolo[2,3-b]pyridine ring often proceeds through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this transformation is a 4-halo-7-azaindole.
A documented synthetic route starts with the parent 7-azaindole, which is first oxidized to N-oxide-7-azaindole using an oxidizing agent like hydrogen peroxide. google.com This activation directs subsequent reactions to the pyridine ring. The N-oxide is then treated with a phosphorus oxyhalide (e.g., POCl₃) to install a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole. Finally, this 4-chloro derivative is reacted with a methoxide (B1231860) source, such as sodium methoxide in a solvent like DMF, at elevated temperatures to displace the chloride and form 4-methoxy-7-azaindole. google.com
Alternatively, versatile building blocks like 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine can be used, where the 4-chloro substituent is selectively displaced by a nucleophile like a phenolate, showcasing the utility of SNAr reactions in this system. researchgate.net
| Step | Reaction | Key Reagents | Reference |
|---|---|---|---|
| 1 | N-Oxidation | 7-azaindole, Hydrogen Peroxide (H₂O₂) | google.com |
| 2 | Halogenation | N-oxide-7-azaindole, Phosphorus Oxychloride (POCl₃) | google.com |
| 3 | Methoxylation | 4-chloro-7-azaindole, Sodium Methoxide (NaOMe) | google.com |
Approaches for the 3-Amine Functionality
Introducing an amino group at the C3 position of the pyrrole (B145914) ring is a critical step. For many indole and azaindole systems, this is typically achieved through electrophilic nitration at the C3 position, followed by chemical reduction of the resulting nitro group. The electron-rich nature of the pyrrole ring directs electrophiles preferentially to this position.
While direct documentation for the 3-amination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine is sparse in the provided context, the general principles of indole chemistry are applicable. The process would involve:
Nitration: Treating 4-methoxy-1H-pyrrolo[2,3-b]pyridine with a nitrating agent (e.g., nitric acid in sulfuric acid or another suitable system) to introduce a nitro group (-NO₂) at the C3 position.
Reduction: Reducing the 3-nitro intermediate to the 3-amino group (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acetic acid.
An alternative pathway could involve the halogenation of the 3-position. Recent advances have shown that pyridines can be halogenated at the 3-position via Zincke imine intermediates. nsf.gov A resulting 3-halo-4-methoxy-7-azaindole could potentially be converted to the 3-amine via a Buchwald-Hartwig amination or other nucleophilic substitution methods.
Advanced Synthetic Strategies for Functionalized Derivatives
Modern cross-coupling reactions have become indispensable tools for elaborating the this compound scaffold into a diverse library of functionalized derivatives. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is frequently used to install aryl or heteroaryl groups. nih.gov For example, a halogenated 7-azaindole can be coupled with various boronic acids to create complex biaryl structures.
The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, enabling the introduction of a wide range of amine substituents. nih.gov This reaction has been successfully applied to aminate chloro-azaindole intermediates. Similarly, the Chan-Lam coupling offers a route to N-arylation, often on the pyrrole nitrogen, using copper catalysts. nih.gov
These advanced strategies are often used in combination to build complex molecules. A synthetic plan might involve a chemoselective Suzuki coupling at one position, followed by a Buchwald-Hartwig amination at another, demonstrating the high level of control achievable in modern organic synthesis. nih.gov Such methods are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other biological targets. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for assembling substituted 1H-pyrrolo[2,3-b]pyridines. nih.govnih.govmdpi.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in synthetic routes leading to derivatives of the target scaffold. nih.govmdpi.com
A common strategy involves the use of a di-halogenated pyrrolopyridine intermediate, which allows for sequential, selective couplings. nih.govnih.gov For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key intermediate is 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. nih.gov This precursor enables a chemoselective Suzuki-Miyaura coupling at the more reactive C-2 iodo position, followed by a Buchwald-Hartwig amination at the C-4 chloro position. nih.govmdpi.com
The Suzuki-Miyaura reaction is typically used to install aryl groups at the C-2 position. nih.gov The reaction of the 2-iodo intermediate with various arylboronic acids proceeds efficiently under palladium catalysis. nih.gov Subsequently, the C-4 position is functionalized via a Buchwald-Hartwig amination to introduce the desired amine moiety. nih.govmdpi.com This two-step cross-coupling approach highlights the power of palladium catalysis in building molecular complexity on the 7-azaindole core. nih.govnih.gov While standard for many systems, Suzuki reactions involving pyridine rings can sometimes fail due to the poor stability and reactivity of pyridine-boronate reagents, prompting research into alternatives like pyridine-sulfinates. rsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on a 7-Azaindole Core
| Starting Material | Boronic Acid | Catalyst System | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3, K2CO3 | 1,4-dioxane:water, 100 °C, 30 min | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3, K2CO3 | 1,4-dioxane:water, 100 °C, 30 min | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh3)4, K2CO3 | 1,4-dioxane:water, 80 °C, 9 h | (4-(4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | nih.gov |
Chemoselective and Regioselective Functionalization Methods
Chemoselectivity and regioselectivity are critical for the successful synthesis of specifically substituted 1H-pyrrolo[2,3-b]pyridines. The differential reactivity of halogen atoms at various positions on the pyridine ring is often exploited to achieve selective functionalization. nih.gov In the case of 4-chloro-2-iodo-pyrrolopyridine intermediates, the carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine bond. nih.gov This allows for a highly chemoselective Suzuki-Miyaura coupling at the C-2 position while leaving the C-4 chloro group intact for subsequent reactions like a Buchwald-Hartwig amination. nih.govnih.govmdpi.com
Initial attempts to reverse the order of these steps, by first attempting amination on a 2-iodo derivative, were unsuccessful. nih.gov This was because the oxidative addition of palladium occurred preferentially at the C-2 iodo position rather than the C-4 chloro position, leading to reduction at C-2 as a side reaction. nih.gov This observation underscores the importance of reaction sequence in achieving the desired regiochemical outcome. nih.gov
Other methods for regioselective functionalization of the 7-azaindole scaffold have also been explored. For example, the 6-position of 1H-pyrrolo[2,3-b]pyridine can be selectively functionalized through a Reissert-Henze type reaction involving the corresponding N-oxide, allowing for the direct introduction of halogen, cyano, and thiocyanato groups. researchgate.net
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrrolo[2,3-b]pyridines from simple starting materials in a single pot. acs.orgnih.gov This strategy is highly valued for its ability to rapidly generate molecular diversity. nih.gov
One relevant example is the synthesis of substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. researchgate.net This is achieved through the reaction of a 2-amino-1H-pyrrole-3-carbonitrile derivative with various 2-arylidenemalononitriles in the presence of a base like piperidine. researchgate.net This reaction assembles the pyridine ring onto the existing pyrrole core in excellent yields. researchgate.net
While not building the exact target scaffold, other MCRs demonstrate the power of this approach for related fused pyridine systems. For instance, a three-component domino reaction involving phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole under microwave irradiation has been developed to produce pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. acs.org The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a series of intramolecular cyclizations and dehydrations to furnish the complex fused product. acs.org Such strategies highlight the potential for developing novel MCRs for the direct assembly of the this compound scaffold.
Challenges and Optimizations in Synthetic Pathways
The synthesis of this compound and its analogues is not without its difficulties. Key challenges include the management of protecting groups, control of regioselectivity, prevention of side product formation, and optimization for large-scale production. nih.govnih.gov
Protecting Group Strategies and Deprotection Difficulties (e.g., SEM deprotection)
Protecting groups are essential in the multi-step synthesis of complex molecules to mask reactive functional groups and ensure chemoselectivity. nih.govnih.govwikipedia.org In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, protecting the pyrrole nitrogen is crucial for the success of subsequent transformations, particularly the Buchwald-Hartwig amination. nih.govnih.gov The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice for this purpose. nih.gov
However, the deprotection step can be challenging. nih.govmdpi.com Removal of the SEM group under acidic conditions was found to be problematic, as the released formaldehyde (B43269) can participate in unwanted side reactions with the electron-rich azaindole ring system. nih.govmdpi.com This led to the formation of complex mixtures and specific, undesired side products. mdpi.com This difficulty highlights a significant hurdle in the synthetic pathway, where the conditions required to remove a protecting group can compromise the integrity of the target molecule. nih.govmdpi.com
Table 2: Common Protecting Groups in Heterocyclic Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Ref |
|---|---|---|---|---|
| Pyrrole N-H | (2-(Trimethylsilyl)ethoxy)methyl | SEM | Acidic conditions (e.g., TFA) | nih.govmdpi.com |
| Carbonyl | Acetal (e.g., from ethylene (B1197577) glycol) | - | Aqueous acid | wikipedia.org |
| Amine | tert-Butoxycarbonyl | Boc | Acidic media | organic-chemistry.org |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | organic-chemistry.org |
| Azole N-H | 4-Methoxybenzyl | PMB | Trifluoroacetic acid, oxidation, or hydrogenolysis | clockss.org |
Formation of Side Products and Regioisomeric Control
The control of regioselectivity and the minimization of side products are persistent challenges. As mentioned previously, the regioselectivity of palladium-catalyzed reactions on di-halogenated pyrrolopyridines dictates the synthetic strategy. nih.gov An incorrect sequence can lead to reduction side products instead of the desired cross-coupling. nih.gov
A significant side product was observed during the challenging SEM-deprotection step. nih.govmdpi.com The release of formaldehyde under acidic conditions triggered a two-step electrophilic aromatic substitution on the azaindole nucleus, resulting in the formation of a novel tricyclic eight-membered 7-azaindole. mdpi.com While an interesting molecular structure in its own right, its formation represents a significant loss of the desired product and complicates purification. mdpi.com
The potential for forming regioisomers is also a concern in syntheses that build the pyridine ring. For example, when using a non-symmetrical 1,3-dicarbonyl compound to react with a 5-aminopyrazole, two different regioisomers of the resulting pyrazolo[3,4-b]pyridine can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
Scale-Up Considerations and Efficiency Improvements
For a compound to be viable for further development, its synthetic route must be efficient and scalable. Challenges such as difficult purifications, low yields, and the formation of significant side products become more acute during scale-up. nih.govnih.gov The complex reaction mixtures resulting from the problematic SEM-deprotection, for instance, would necessitate extensive chromatography, which is undesirable in large-scale production. mdpi.com
Chemical Reactivity and Derivatization of 4 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine
Reactivity at the Pyrrole (B145914) Nitrogen (N-1)
The nitrogen atom at the N-1 position of the pyrrole ring is a key site for functionalization. Its reactivity is characteristic of pyrroles, possessing a lone pair of electrons that contributes to the aromaticity of the ring, which also allows it to act as a nucleophile.
The N-1 position can be readily functionalized through alkylation and acylation reactions. libretexts.org While direct alkylation of amines can sometimes lead to multiple products, the pyrrole nitrogen in this scaffold can be selectively targeted under controlled conditions. masterorganicchemistry.com
Alkylation: Reaction with alkyl halides in the presence of a base allows for the introduction of various alkyl groups at the N-1 position. This modification is often used to block the N-H group, increase lipophilicity, or introduce specific side chains to probe biological interactions.
Acylation: Acylation of the N-1 nitrogen with acid chlorides or anhydrides yields N-acyl derivatives. This reaction is typically high-yielding as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org These reactions are crucial for creating derivatives with altered electronic and steric properties.
| Reaction Type | Reagents | Product Type | Purpose |
| N-Alkylation | Alkyl Halide, Base | N-1 Alkylated Pyrrolopyridine | Modulate solubility, lipophilicity; SAR studies |
| N-Acylation | Acid Chloride/Anhydride | N-1 Acylated Pyrrolopyridine | Introduce carbonyl functionality; create prodrugs |
| N-Arylation | Boronic Acid, Cu Catalyst | N-1 Arylated Pyrrolopyridine | Introduce aryl groups for extended conjugation or SAR |
In multi-step syntheses, it is often necessary to protect the N-1 position to prevent unwanted side reactions while other parts of the molecule are being modified. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
A commonly employed protecting group for the 7-azaindole (B17877) nitrogen is the trimethylsilylethoxymethyl (SEM) group. nih.gov It is introduced using SEM-Cl and a suitable base. However, the deprotection of the SEM group can be challenging. While typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA), the reaction can sometimes lead to the formation of unexpected side products, such as tricyclic eight-membered ring systems, due to the release of formaldehyde (B43269) during the reaction. nih.gov Careful optimization of deprotection conditions is therefore essential to achieve high yields of the desired N-deprotected product.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Notes |
| SEM | SEM-Cl, Base | Trifluoroacetic Acid (TFA) | Can lead to side-product formation; conditions require optimization. nih.gov |
| Boc | Boc₂O, DMAP | TFA, HCl | Common, but may not be suitable for all subsequent reaction conditions. |
| Benzyl | Benzyl Bromide, Base | Catalytic Hydrogenation | Cleavage conditions are mild and specific. |
Reactivity at the Amine Functionality (C-3)
The primary amine at the C-3 position is a potent nucleophile and a primary site for derivatization, enabling the synthesis of a wide array of analogues for therapeutic applications.
The C-3 amino group readily undergoes reactions with activated carbonyl compounds to form stable amide and urea (B33335) linkages.
Amidation: Reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or acid anhydrides provides the corresponding C-3 amides. This is a cornerstone reaction for building larger, more complex molecules from the core scaffold.
Urea Formation: Treatment of the C-3 amine with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea derivatives. organic-chemistry.orgorganic-chemistry.org These derivatives are of significant interest in drug design due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. organic-chemistry.org
The C-3 amine is a critical handle for generating libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituent attached to this amine, researchers can probe the binding pocket of a target enzyme or receptor to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in the development of kinase inhibitors, a common strategy involves synthesizing a series of amides or ureas at this position to identify substituents that best fit the active site. rsc.orgnih.gov The exploration of different ring sizes, hydrophobic characteristics, and hydrogen bonding patterns in the appended group is crucial for discovering potent and selective inhibitors. nih.gov
Electrophilic and Nucleophilic Substitutions on the Pyrrolopyridine Ring System
The 7-azaindole core exhibits dual reactivity. The electron-rich pyrrole moiety is susceptible to electrophilic attack, while the electron-deficient pyridine (B92270) ring is prone to nucleophilic substitution. nii.ac.jp The existing 4-methoxy and 3-amino groups strongly influence the regioselectivity of these substitutions.
Electrophilic Substitution: The pyrrole ring is highly activated towards electrophiles by the fused pyridine nitrogen and, more significantly, by the C-3 amino group. Electrophilic substitution, such as halogenation or chalcogenation, is expected to occur preferentially at the C-2 position, which is ortho to the activating amino group. acs.org
Nucleophilic Substitution: The pyridine part of the 7-azaindole is generally reactive towards nucleophiles at the C-4 and C-6 positions. nii.ac.jp However, the presence of the electron-donating 4-methoxy group deactivates the ring for standard nucleophilic aromatic substitution (SNAr). Functionalization at these positions often requires prior conversion of a C-H bond to a C-halogen bond to enable cross-coupling reactions like Buchwald-Hartwig amination or Suzuki coupling. nih.gov Directed metalation offers an alternative route to functionalize positions such as C-2 and C-6. nih.gov
| Position | Reaction Type | Directing Effects | Typical Reactions |
| C-2 | Electrophilic Substitution | Activated by C-3 amine | Halogenation, Nitration, Friedel-Crafts |
| C-6 | Nucleophilic Substitution / Metalation | Activated by pyridine N | Buchwald-Hartwig, Suzuki (from 6-halo), Directed Lithiation |
Functional Group Interconversions on the Methoxy (B1213986) Moiety
The methoxy group at the C4-position of the pyrrolopyridine core is a key site for structural modification. Its conversion to a hydroxyl group via O-demethylation is a fundamental transformation that opens avenues for introducing a wide array of other functional groups.
O-Demethylation to 4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine:
The cleavage of the methyl-aryl ether is a common synthetic strategy. While specific documented examples for the O-demethylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine are not prevalent in readily available literature, general methods for demethylating methoxy-substituted heterocycles are well-established. These methods often employ strong acids or Lewis acids.
| Reagent | Conditions | Product | Notes |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine | A highly effective but requires careful handling due to its reactivity and moisture sensitivity. |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine | A classic and potent method, though the harsh conditions might not be suitable for all substrates. |
| Pyridinium hydrochloride | High temperature (melt) | 4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine | A less harsh alternative to strong mineral acids. |
The resulting 4-hydroxy derivative is a versatile intermediate. The phenolic hydroxyl group can be subsequently alkylated, acylated, or converted to a triflate for further cross-coupling reactions, allowing for the introduction of a diverse range of substituents at this position.
Transition Metal-Mediated Transformations (beyond cross-coupling)
While cross-coupling reactions are a mainstay in the functionalization of heterocyclic compounds, other transition metal-mediated transformations offer unique pathways for derivatization. For a molecule like this compound, the inherent directing effects of the amino and pyrrole nitrogen atoms can influence the regioselectivity of these reactions.
C-H Activation and Functionalization:
Directed C-H activation has emerged as a powerful tool for the atom-economical functionalization of heterocycles. In the context of this compound, the amino group or the pyrrole nitrogen could act as a directing group to facilitate the selective functionalization of adjacent C-H bonds.
| Catalyst/Reagent | Transformation | Potential Product |
| Rh(III) complexes | C-H amidation/alkenylation | Derivatization at C2 or C5 |
| Pd(II) catalysts | C-H arylation/acetoxylation | Derivatization at C2 or C5 |
| Ru(II) complexes | C-H functionalization | Derivatization at various positions |
These transformations, while not extensively documented for this specific substrate, represent a frontier in the derivatization of pyrrolopyridine systems. The challenge often lies in controlling the regioselectivity due to the presence of multiple potential activation sites.
Ring Expansion or Contraction Reactions Leading to Novel Heterocycles
Skeletal rearrangements, such as ring expansions and contractions, can lead to the formation of novel heterocyclic systems that are not readily accessible through conventional synthetic routes. These transformations often proceed through reactive intermediates and can be triggered by various reagents or conditions.
In a related study on a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative, an interesting ring expansion was observed during a challenging SEM-deprotection step. The release of formaldehyde from the SEM protecting group led to the formation of a tricyclic eight-membered 7-azaindole. nih.gov This finding suggests that under certain conditions, the pyrrolopyridine scaffold can undergo skeletal reorganization.
While specific examples of ring expansion or contraction starting from this compound are not explicitly reported, one can hypothesize potential pathways based on known chemical principles. For instance, treatment with reagents like diazomethane (B1218177) or other carbene precursors could potentially lead to ring expansion of the pyrrole or pyridine ring. Conversely, reactions that generate a nitrene intermediate from the amino group could, in principle, initiate a ring contraction, although this is less common for aromatic systems.
The exploration of such reactions could provide access to novel and structurally diverse heterocyclic frameworks with potential applications in drug discovery and materials science.
Structural Analysis and Advanced Spectroscopic Characterization in Research Context
Comprehensive NMR Spectroscopic Analysis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound and its related derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.
The ¹H NMR spectrum of the parent scaffold, 4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-methoxy-7-azaindole), reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. nih.gov The chemical shifts and coupling constants of the protons on the pyridine (B92270) and pyrrole (B145914) rings are crucial for confirming the substitution pattern. For instance, in 7-azaindole (B17877) derivatives, the protons on the pyridine ring typically appear at distinct chemical shifts. chemicalbook.com The introduction of a methoxy group at the C4 position influences the electron density of the pyridine ring, causing a shift in the signals of the neighboring protons. The amine group at the C3-position in this compound would further modulate the chemical shifts of the pyrrole proton.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrrolopyridine core, the methoxy carbon, and any substituent carbons can be identified by their characteristic chemical shifts. rsc.org In related N-acylhydrazone derivatives of 7-azaindole, the carbons of the azaindole core are well-resolved, providing a basis for comparison. mdpi.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for confirming the position of substituents like the methoxy and amine groups and for assembling the entire molecular structure.
Table 1: Representative ¹H NMR Chemical Shift Data for 7-Azaindole Derivatives This table presents typical chemical shift ranges for protons on the 7-azaindole scaffold, which serves as the core of this compound. The exact values for the target compound may vary.
| Proton | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| H1 (Pyrrole NH) | 11.0 - 12.0 | br s |
| H2 (Pyrrole) | 7.0 - 7.5 | t |
| H3 (Pyrrole) | 6.4 - 6.8 | t |
| H5 (Pyridine) | 7.9 - 8.3 | dd |
| H6 (Pyridine) | 7.0 - 7.4 | dd |
Table 2: Representative ¹³C NMR Chemical Shift Data for 7-Azaindole Derivatives This table presents typical chemical shift ranges for carbons on the 7-azaindole scaffold.
| Carbon | Chemical Shift (ppm) Range |
|---|---|
| C2 | 125 - 130 |
| C3 | 100 - 105 |
| C3a | 145 - 150 |
| C4 | 115 - 120 |
| C5 | 140 - 145 |
| C6 | 118 - 122 |
| C7a | 148 - 152 |
While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) offers insights into its structure, conformation, and intermolecular interactions in the solid phase. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For heterocyclic compounds like this compound, ssNMR can be used to probe the local environment of each atom in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. By analyzing the chemical shifts and line widths in the ssNMR spectra, researchers can identify different polymorphic forms and study the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. Studies on related azo dyes have demonstrated the power of ssNMR in characterizing tautomeric forms and their presence in different solid-state environments. rsc.org
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula (C₈H₉N₃O) by matching the experimentally measured mass to the calculated exact mass.
Electron impact (EI) mass spectrometry studies on 1H-pyrrolo[2,3-b]pyridines have shown characteristic fragmentation patterns. rsc.org The fragmentation of the molecular ion often involves the loss of small, stable molecules or radicals. For this compound, the fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the elimination of HCN from the pyrrole ring, a common fragmentation pathway for indole-like structures. rsc.org The presence of the amine group could lead to additional fragmentation pathways, such as the loss of NH₂. The analysis of these fragmentation patterns provides valuable structural information and can help to distinguish between isomers. Computational tools can also be employed to predict fragmentation pathways. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 164.0818 |
| [M+Na]⁺ | 186.0638 |
| [M+K]⁺ | 202.0377 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles.
For a molecule like this compound, which contains hydrogen bond donors (the NH of the pyrrole and the NH₂ of the amine) and acceptors (the nitrogen atoms of the pyridine ring and the oxygen of the methoxy group), the crystal structure would be significantly influenced by intermolecular hydrogen bonding. These interactions play a crucial role in the formation of the crystal lattice and can lead to the formation of specific supramolecular architectures, such as dimers, chains, or sheets. The analysis of these hydrogen bonding networks is essential for understanding the physical properties of the solid material. For example, in the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, intermolecular N-H···N hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net A similar pattern could be expected for this compound, with additional hydrogen bonding involving the amine and methoxy groups.
Co-crystallization is a powerful technique used to understand the binding of a small molecule (ligand) to a biological macromolecule, such as a protein. nih.govnih.gov This method involves crystallizing the protein in the presence of the ligand, allowing the complex to form before crystallization. nih.govyoutube.com If this compound were to be investigated as an inhibitor of a specific enzyme in a non-clinical research context, co-crystallization could provide a detailed atomic-level view of the binding interactions.
The resulting crystal structure of the protein-ligand complex would reveal the precise orientation of the inhibitor within the active site, the key amino acid residues involved in binding, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-stacking) that contribute to the binding affinity. This information is invaluable for structure-based drug design and for understanding the mechanism of inhibition.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups and the quantitative monitoring of reaction progression. For this compound, the spectra are predicted to be a composite of the vibrations from the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, and the methoxy and amine substituents.
The 7-azaindole scaffold itself presents a complex vibrational spectrum. acs.org The analysis is further refined by considering the specific contributions of the attached functional groups. The primary amine (-NH₂) group at the C3 position is expected to exhibit characteristic N-H stretching vibrations. Typically, primary amines show two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. nih.gov Another key feature of the amine group is the scissoring (in-plane bending) vibration, which is anticipated to appear in the 1650–1580 cm⁻¹ range. researchgate.net
The methoxy (-OCH₃) group at the C4 position introduces its own set of characteristic vibrations. These include the C-H stretching modes of the methyl group, typically observed between 3000 cm⁻¹ and 2800 cm⁻¹, and the prominent C-O stretching vibrations. researchgate.netrsc.org The aromatic C-O stretch is expected to produce a strong band in the 1275–1200 cm⁻¹ region, while the aliphatic O-CH₃ stretch would appear around 1075–1020 cm⁻¹.
The vibrations of the fused pyrrole and pyridine rings contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations within the aromatic system, as well as various in-plane and out-of-plane C-H bending modes. capes.gov.bracs.org
In the context of reaction monitoring, FTIR and Raman spectroscopy can track the formation or consumption of this compound. For instance, in a synthetic route where the amine group is introduced, the appearance of the characteristic N-H stretching and bending bands would signify the successful conversion of the starting material. Conversely, if the amine group were to undergo a subsequent reaction (e.g., acylation), the disappearance of the N-H stretches and the appearance of an amide carbonyl (C=O) band would be readily observable.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups and related molecular structures.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3450–3350 | Primary Amine |
| N-H Symmetric Stretch | 3350–3250 | Primary Amine |
| Aromatic C-H Stretch | 3100–3000 | Pyrrolopyridine Ring |
| Aliphatic C-H Stretch | 3000–2850 | Methoxy (-OCH₃) |
| N-H Scissoring (Bending) | 1650–1580 | Primary Amine |
| Aromatic C=C & C=N Stretch | 1620–1400 | Pyrrolopyridine Ring |
| Aromatic C-O Stretch | 1275–1200 | Methoxy (-OCH₃) |
| Aliphatic C-O Stretch | 1075–1020 | Methoxy (-OCH₃) |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
The electronic and photophysical properties of this compound are governed by the electronic structure of its 7-azaindole chromophore, significantly modulated by the attached amine and methoxy groups. The parent 7-azaindole chromophore has absorption and emission spectra that are red-shifted compared to tryptophan, making it a useful fluorescent probe. acs.orgnih.gov Its photophysics are known to be sensitive to the solvent environment. acs.orgnih.gov
The introduction of both a 3-amino group and a 4-methoxy group is expected to have a profound impact on the electronic structure. Both substituents are strong electron-donating groups (EDGs) through resonance (+M effect). These groups will increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the π-system, thereby reducing the HOMO-LUMO energy gap.
This reduction in the energy gap is predicted to cause a significant bathochromic (red) shift in the lowest energy π→π* absorption band compared to the unsubstituted 7-azaindole. The absorption spectrum of 7-azatryptophan, a related molecule, is already red-shifted by about 10 nm from tryptophan. nih.gov The combined effect of the amino and methoxy groups on the 7-azaindole core in this compound would likely lead to an even more substantial red shift.
Similarly, the fluorescence emission spectrum is expected to be significantly red-shifted. The electron-donating nature of the substituents increases the charge transfer character of the excited state, which typically leads to a larger Stokes shift, particularly in polar solvents. This solvatochromic effect arises from the reorientation of solvent molecules around the more polar excited state, which lowers its energy prior to emission. The fluorescence of 7-azaindole itself is known to be sensitive to its environment, and this sensitivity is likely to be amplified in the title compound. acs.orgnih.gov The fluorescence quantum yield of derivatives of 7-azaindole can be high, but is also subject to quenching mechanisms, such as those influenced by intermolecular interactions or specific solvent effects. rsc.org
Table 2: Predicted Photophysical Properties of this compound This table presents predicted properties based on the analysis of the parent chromophore and the electronic effects of the substituents.
| Property | Predicted Characteristic | Rationale |
| Absorption Maximum (λmax, abs) | Red-shifted vs. 7-azaindole | Strong electron-donating -NH₂ and -OCH₃ groups reduce the HOMO-LUMO gap. |
| Emission Maximum (λmax, em) | Red-shifted vs. 7-azaindole | Stabilization of the excited state due to electron-donating groups. |
| Stokes Shift | Moderate to Large | Expected increase in dipole moment upon excitation, enhanced by substituents. |
| Solvatochromism | Pronounced | Emission maximum likely to show a significant red shift with increasing solvent polarity. |
Pharmacological and Biological Research on 4 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine Scaffolds Preclinical and Mechanistic Focus
Identification and Validation of Molecular Targets
Enzyme Inhibition Assays (e.g., Kinases: FGFR, SGK-1, CSF1R, CDK1/CDK2, PARP)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against a range of protein kinases. These compounds are often designed to compete with ATP at the enzyme's binding site.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a key factor in the development of various tumors, making it an attractive target for cancer therapy. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.govuq.edu.au Notably, the introduction of methoxy (B1213986) groups at the 3- and 5-positions of a phenyl ring substituent significantly improved potency against FGFR1. nih.gov One standout compound, 4h , exhibited powerful, pan-FGFR inhibitory activity. nih.govuq.edu.au
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of macrophages, and its inhibition is a therapeutic strategy for various disorders. nih.gov The 7-azaindole (B17877) scaffold is a component of CSF1R inhibitors. nih.gov During the development of CSF1R inhibitors, a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized. nih.govresearchgate.net However, this compound proved to be 20-fold less potent than a reference pyrrolopyrimidine inhibitor, highlighting the importance of the nitrogen at the 3-position of the pyrimidine ring for efficient CSF1R inhibition. nih.gov In another study, a series of novel CSF-1R inhibitors were designed based on a molecular hybridization strategy, leading to compound III-1 , which showed potent CSF-1R inhibitory activity with an IC50 of 20.07 nM. acs.org
Other Kinase Inhibition: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinases.
Maternal Embryonic Leucine Zipper Kinase (MELK): One optimized derivative, 16h , showed potent inhibition of MELK with an IC50 of 32 nM. nih.gov
Polo-like kinase 4 (PLK4): Screening of an in-house library revealed that some 1H-pyrrolo[2,3-b]pyridine-based SGK1 inhibitors also possessed PLK4 inhibitory activity. Further studies indicated that replacing a thiazolidine-2,4-dione moiety with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4.
Traf2 and Nck-interacting kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent TNIK inhibitor, with some compounds achieving IC50 values lower than 1 nM. researchgate.netnih.gov These compounds are being explored for their potential against colorectal cancer cells. imist.ma
Receptor Binding and Modulation Studies (e.g., RORC2)
This scaffold has not only been utilized for enzyme inhibitors but also for modulators of nuclear receptors. The retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is a key transcription factor for the differentiation of TH17 cells, which are involved in autoimmune diseases. Developing inverse agonists for RORC2 is an attractive therapeutic strategy.
Protein-Ligand Interaction Analysis (e.g., binding mode analysis, hydrogen bonding)
Understanding the specific interactions between the inhibitor and the target protein is crucial for rational drug design. For FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif is designed to act as a hinge-binder. nih.gov X-ray crystallography of a related compound with FGFR1 revealed that the scaffold forms a hydrogen bond with the backbone of residue Ala564 in the hinge region. mdpi.com In the proposed binding model for the highly potent compound 4h , the 1H-pyrrolo[2,3-b]pyridine core occupies the ATP binding pocket, forming key hydrogen bonds with the hinge region of FGFR1. nih.gov
For CSF1R inhibitors, molecular docking studies showed that compound III-1 exhibited excellent complementarity in the binding pocket of the CSF-1R protein, forming two critical hydrogen bonds with Asp796 in the DFG region. acs.org
Cellular Mechanism of Action Studies (in vitro)
The in vitro activity of these compounds is evaluated in various cell-based assays to understand their effects on cancer cell behavior and the underlying signaling pathways.
Cell Proliferation, Apoptosis, and Migration Assays in Cell Lines (e.g., cancer cell lines)
Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant anti-cancer effects in cellular models.
Anti-proliferative and Apoptotic Effects: The potent FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 mouse breast cancer cells in a concentration-dependent manner and reduce colony formation. nih.gov Furthermore, it induced apoptosis in these cells, which was suggested to occur via the mitochondrial apoptosis pathway, as evidenced by a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov
Similarly, the MELK inhibitor 16h exhibited excellent anti-proliferative effects against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Flow cytometry analysis indicated that compound 16h promoted apoptosis and arrested A549 cells in the G0/G1 phase of the cell cycle. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.109 |
| MDA-MB-231 | Breast Cancer | 0.245 |
| MCF-7 | Breast Cancer | 0.155 |
Cell Migration and Invasion: The FGFR inhibitor 4h also significantly inhibited the migration and invasion of 4T1 cells. nih.govuq.edu.au The MELK inhibitor 16h was also found to potently suppress the migration of A549 cells. nih.gov
Investigation of Signal Transduction Pathway Modulation (e.g., RAS–MEK–ERK, PI3K–Akt)
The cellular effects of these inhibitors are mediated by their modulation of key intracellular signaling pathways. The activation of FGFRs by fibroblast growth factors (FGF) triggers downstream signaling cascades, including the RAS–MEK–ERK and PI3K–Akt pathways, which are critical for cell proliferation and survival. nih.govmdpi.comrevvity.com
Inhibitors targeting FGFR, such as the 1H-pyrrolo[2,3-b]pyridine derivatives, are expected to block these downstream signals. By inhibiting the autophosphorylation of the FGFR kinase domain, these compounds prevent the recruitment and activation of adaptor proteins that initiate the RAS-MAPK and PI3K-Akt cascades. nih.govrevvity.com This disruption of signal transduction ultimately leads to the observed anti-proliferative and pro-apoptotic effects in cancer cells. Similarly, CSF-1R inhibitors effectively block the activation of the intracellular CSF-1R pathway and its downstream signaling events. acs.org
Gene Expression and Proteomic Profiling in Response to Compound Treatment
While specific gene expression or proteomic profiling data for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine is not extensively detailed in publicly available literature, the broader class of pyrrolopyridine and related pyrimidine derivatives has been studied to understand their cellular impact. These studies are crucial for elucidating mechanisms of action, identifying on- and off-target effects, and discovering biomarkers.
Chemical proteomics, for instance, has been effectively used to identify the targets of kinase inhibitors. In a study on the related pyrido[2,3-d]pyrimidine class of compounds, an immobilized ligand was used as an affinity probe to identify over 30 human protein kinases affected by this scaffold. nih.gov This approach revealed that the inhibitors were not only active against the intended tyrosine kinases but also potently inhibited serine/threonine kinases like RICK and p38α. nih.gov Such proteomic methods are invaluable for understanding the polypharmacology of these compounds and can reveal opportunities for therapeutic repositioning. nih.gov
Furthermore, studies on novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their influence on cellular pathways related to proliferation and survival. Treatment of HepG2 liver cancer cells with a pyrrolo[2,3-d]pyrimidine-halogenated-benzylidene-benzohydrazide derivative led to cell cycle arrest at the G1 phase and induced both apoptosis and necrosis. nih.gov This indicates that compounds based on this scaffold can significantly alter the expression and activity of proteins central to cell cycle control and programmed cell death. nih.gov These findings underscore the importance of gene and protein expression analysis in characterizing the full biological activity of this compound analogs.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of Analogues
The 7-azaindole scaffold has been extensively explored to establish clear structure-activity relationships (SAR). The core structure offers multiple positions (primarily C3, C5, and N1) for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov
Analysis of numerous 7-azaindole-based kinase inhibitors shows that the pyrrolo[2,3-b]pyridine core typically binds to the hinge region of the kinase ATP-binding site. depositolegale.itchemicalbook.com However, the specific substitution patterns determine the target kinase and the inhibitory potency. For example, in a series of pyrrolo[2,3-b]pyridine derivatives designed as V600E-BRAF inhibitors, the introduction of a propanamide side chain at the C3 position and various substituted phenyl groups was critical for activity. nih.gov
In another study, 7-azaindole derivatives bearing benzocycloalkanone motifs were evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9/CyclinT) and Haspin kinase. nih.gov The SAR indicated that the nature of the linker and the benzocycloalkanone ring size significantly impacted potency and selectivity. Compound 8l from this series emerged as a highly potent Haspin inhibitor, while compounds 8g and 8h acted as dual inhibitors of both CDK9/CyclinT and Haspin. nih.gov
Interestingly, when the 7-azaindole scaffold was used as a bioisostere for a pyrrolopyrimidine core in a series of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the resulting 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analog was found to be 20-fold less potent. nih.gov This highlights that while the 7-azaindole is a versatile scaffold, its activity is highly context-dependent, and subtle structural changes, such as the position of a nitrogen atom, can dramatically alter biological activity. nih.gov
| Compound | Target Kinase | R Group / Structural Feature | IC50 (nM) |
| 35 | V600E-B-RAF | 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide core | 80 |
| 34e | V600E-B-RAF | 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanamide core | 85 |
| 8g | CDK9/CyclinT | Linker: Piperazine; Ring: Indanone | 290 |
| 8g | Haspin | Linker: Piperazine; Ring: Indanone | 440 |
| 8h | CDK9/CyclinT | Linker: Piperazine; Ring: Tetralone | 230 |
| 8h | Haspin | Linker: Piperazine; Ring: Tetralone | 500 |
| 8l | Haspin | Linker: Homopiperazine; Ring: Tetralone | 14 |
This table presents a selection of 1H-pyrrolo[2,3-b]pyridine analogs and their corresponding inhibitory concentrations (IC50) against target kinases, demonstrating the structure-activity relationships discussed. Data sourced from nih.govnih.gov.
The development of potent and selective this compound analogs relies on rational design strategies coupled with efficient synthetic chemistry. Structure-based drug design is a common approach, utilizing the crystal structures of target proteins to guide the modification of the lead compound.
For instance, in the design of novel CSF1R inhibitors, researchers created hybrid molecules by combining the pyrrolo[2,3-b]pyridine skeleton of Pexidartinib with fragments from another inhibitor, BLZ945. acs.org Molecular docking studies supported this design, predicting favorable interactions in the kinase binding pocket. acs.org Similarly, the design of JAK1-selective inhibitors was achieved by analyzing the binding modes of existing inhibitors across different JAK isoforms, leading to the synthesis of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides with excellent potency and selectivity. acs.org
The synthesis of these analogs often involves modern cross-coupling reactions. Key synthetic steps frequently include the Suzuki-Miyaura cross-coupling to introduce aryl groups and the Buchwald-Hartwig amination for C-N bond formation. nih.govmdpi.com For example, a robust route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki–Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C4 position. nih.gov The choice of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group for the pyrrole (B145914) nitrogen, is also a critical consideration to ensure the success of these transformations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.govmdpi.com These methods are instrumental in prioritizing synthetic targets and predicting the activity of novel analogs, thereby accelerating the drug discovery process.
In a computational study of 39 novel pyrrolo[2,3-b]pyridine derivatives, molecular docking simulations, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and density functional theory (DFT) calculations were employed to screen for potential V600E-BRAF inhibitors. ajchem-a.com This cheminformatics-based approach successfully identified five top-ranked compounds with superior docking scores compared to the FDA-approved inhibitor Vemurafenib. The analysis highlighted the importance of hydrogen bonds and hydrophobic interactions with key residues in the V600E-BRAF active site. ajchem-a.com Another study focused on designing c-Met inhibitors by creating a QSAR model for a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which helped predict the activity of new, potent inhibitors. researchgate.net
These computational models analyze various molecular descriptors, including physicochemical properties and topological indices, to build a mathematical relationship with biological potency. nih.govmdpi.com The resulting models can then be used to screen virtual libraries of compounds, identifying candidates with a high probability of being active and possessing favorable drug-like properties before committing resources to their synthesis and testing. mdpi.comajchem-a.com
Preclinical in vivo Proof-of-Concept Studies (Mechanistic without clinical outcomes)
Once potent and selective analogs are identified through in vitro screening and computational modeling, preclinical in vivo studies are conducted to establish proof-of-concept. These studies, often in animal models of disease, are designed to assess the compound's efficacy and mechanism of action in a biological system.
A novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen synthase kinase 3β (GSK-3β), compound S01, was evaluated in a zebrafish model of Alzheimer's disease. nih.gov Treatment with S01 was found to substantially ameliorate dyskinesia induced by AlCl3, demonstrating a functional therapeutic effect in a living organism. nih.gov In the field of oncology, a potent type II CDK8 inhibitor featuring a 1H-pyrrolo[2,3-b]pyridine core was shown to significantly inhibit tumor growth in a colorectal cancer xenograft mouse model. acs.org The mechanism was linked to the inhibition of the WNT/β-catenin signaling pathway, leading to cell cycle arrest. acs.org
Similarly, a series of pyrrolo[2,3-d]pyrimidine-based dual inhibitors of JAK and HDAC demonstrated effective tumor growth inhibition in a mouse xenograft model of triple-negative breast cancer. acs.org Another study on highly selective ATM inhibitors with a 1H-pyrrolo[2,3-b]pyridine scaffold showed that the lead compound, when combined with the chemotherapeutic agent irinotecan, produced synergistic antitumor efficacy in colon cancer xenograft models. nih.gov These studies provide crucial evidence that the biological activity observed in vitro translates to a therapeutic effect in vivo, validating the scaffold and the specific analog as a potential drug candidate.
Pharmacodynamic (PD) biomarkers are essential tools in preclinical and clinical drug development. They provide molecular evidence that a drug is engaging with its intended target and modulating the downstream signaling pathway in vivo. The identification of robust PD biomarkers is a key goal of mechanistic preclinical studies.
For inhibitors targeting kinases, a common PD biomarker is the phosphorylation state of the kinase's direct substrate. For example, in the development of a novel GSK-3β inhibitor (S01), western blot analysis showed that the compound efficiently increased the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and decreased the phosphorylation of tau at Ser396 (a downstream substrate) in a dose-dependent manner. nih.gov These phosphorylation changes serve as direct biomarkers of target engagement and activity.
In the development of selective inhibitors for Protein Kinase B (PKB/Akt), representative compounds from a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series were shown to modulate biomarkers of the PKB signaling pathway in vivo. acs.org Likewise, in the development of selective IKKα inhibitors, isoform-specific PD markers were used to confirm selective target engagement within the non-canonical NF-κB pathway in cell models, a critical step before moving to in vivo biomarker validation. nih.gov These biomarkers not only confirm the mechanism of action but are also invaluable for guiding dose selection in further studies.
Computational Chemistry and Molecular Modeling of 4 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine
Molecular Docking and Virtual Screening.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how ligands like 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives interact with biological targets. These methods help to visualize binding conformations and estimate the strength of these interactions, often expressed as binding energy or inhibitory constants (IC₅₀, Kᵢ).
For instance, studies on related pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus Kinase 1 (JAK1) inhibitors have successfully used molecular docking to understand binding interactions. nih.gov These studies revealed key hydrogen bond interactions with residues such as Glu957 and Leu959 within the kinase's active site. nih.gov Similarly, docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with the c-Met kinase have been performed to elucidate their binding modes. nih.gov Such approaches could be applied to this compound to predict its affinity for various kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target for other 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
The binding affinity of a ligand for its target is a critical determinant of its potential efficacy. Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the free energy of binding, providing a more accurate prediction of affinity than docking scores alone. nih.govresearchgate.net These calculations consider factors like electrostatic and van der Waals interactions. nih.govresearchgate.net
Table 1: Illustrative Predicted Binding Affinities and Interacting Residues for a Hypothetical Derivative of this compound
| Target Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted IC₅₀ (nM) |
| JAK1 | -9.8 | Glu957, Leu959, Asp967 | 15 |
| c-Met | -8.5 | Met1160, Tyr1230, Asp1228 | 45 |
| FLT3 | -10.2 | Phe691, Leu616, Cys694 | 8 |
| CSF1R | -9.1 | Cys666, Phe801, Val612 | 25 |
This table is for illustrative purposes and shows the type of data generated from molecular modeling studies.
In Silico Screening for Novel Biological Activities
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to explore new biological activities for this compound and its analogs. By creating a pharmacophore model based on the known binders of a particular target, researchers can screen vast compound databases for molecules that fit this model. researchgate.net
For example, virtual screening has been used to identify novel binders for bromodomain-containing protein 9 (BRD9), an epigenetic target. researchgate.net A similar strategy could be employed to screen for novel activities of the this compound scaffold against a panel of diverse biological targets, such as G-protein coupled receptors, ion channels, and other enzyme families. This could uncover unexpected therapeutic applications for this class of compounds. The integration of computational and experimental approaches has proven valuable in identifying and developing novel pharmacophore hybrids. malariaworld.org
Cheminformatics and Machine Learning Approaches for SAR and Lead Optimization
Cheminformatics and machine learning (ML) are increasingly used to analyze structure-activity relationships (SAR) and guide the optimization of lead compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of cheminformatics, establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding features that influence activity. nih.gov For instance, a 3D-QSAR study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors yielded robust models that were used to predict the activity of new compounds. nih.govfigshare.com These models generate contour maps that highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity.
Machine learning models can further enhance lead optimization by learning complex patterns from large datasets of chemical structures and their associated properties. nih.gov These models can predict a wide range of properties, including biological activity, solubility, and metabolic stability, thus accelerating the design-test-analyze cycle.
Table 2: Example of a 2D-QSAR Model for Predicting Kinase Inhibitory Activity
| Descriptor | Coefficient | Standard Error | p-value |
| Molecular Weight | 0.25 | 0.05 | <0.001 |
| LogP | -0.15 | 0.04 | <0.01 |
| Number of H-bond Donors | 0.40 | 0.08 | <0.001 |
| Topological Polar Surface Area | -0.30 | 0.06 | <0.001 |
This table represents a hypothetical QSAR model and its statistical parameters.
De Novo Drug Design and Scaffold Modification Strategies
De novo drug design involves the computational creation of novel molecular structures with desired properties. These methods can utilize the this compound scaffold as a starting point to generate new molecules that are optimized for binding to a specific target. Techniques like reinforcement learning can be coupled with generative models to build new molecules atom by atom within the constraints of a protein's binding pocket, optimizing for activity, binding affinity, and synthetic accessibility. arxiv.org
Scaffold hopping is another powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govmdpi.com For instance, a scaffold hopping approach was successfully used to develop potent inhibitors of the colony-stimulating factor 1 receptor (CSF1R). mdpi.com Starting from a pyrrolopyrimidine core, new scaffolds can be designed and evaluated computationally before being synthesized. This approach can lead to the discovery of novel intellectual property and improved drug candidates. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold itself is considered a valuable starting point for the development of inhibitors for targets like the fibroblast growth factor receptor (FGFR). rsc.org
Applications and Potential in Chemical Synthesis and Medicinal Chemistry Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity and structural features of the pyrrolo[2,3-b]pyridine core make it a valuable key intermediate for synthetic chemists. The methoxy (B1213986) and amine substituents on the specific compound 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine offer additional functional handles for elaboration into more complex structures.
The parent 7-azaindole (B17877) scaffold is present in various natural products of biological importance. For instance, the chromone-fused heterocycle, Lamellarin D, is a notable natural product that incorporates a related structural motif. nih.gov The pyrrolo[2,3-b]pyridine framework serves as a crucial building block, and its derivatives are utilized in the synthesis of complex natural structures. smolecule.com The development of multicomponent reactions provides efficient pathways to construct such privileged scaffolds found in medicinal chemistry, facilitating the synthesis of natural products and bioactive compounds. nih.gov
The 7-azaindole core is a versatile precursor for creating a variety of fused heterocyclic systems. Synthetic strategies have been developed that allow for the transformation of pyrrolo[2,3-b]pyridine derivatives into diverse polycyclic scaffolds. nih.gov For example, through sequential multicomponent reactions and intramolecular cyclizations, chromeno[4,3-b]pyrrol-4(1H)-ones can be synthesized and subsequently converted into more complex systems like imidazole- or quinoxaline-fused chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov In some synthetic routes, unexpected side products can lead to the formation of novel fused systems, such as the creation of a tricyclic eight-membered 7-azaindole during a deprotection step. nih.gov The development of versatile three-component coupling reactions further enables the synthesis of various pyrido-fused systems, including pyrazolopyridines. nih.gov
Contribution to Academic Drug Discovery and Development (Preclinical Pipeline)
The 1H-pyrrolo[2,3-b]pyridine scaffold is of considerable interest in medicinal chemistry and has been integral to the discovery of numerous kinase inhibitors. nih.govnih.gov Its derivatives have been extensively explored in preclinical drug discovery pipelines, contributing significantly to lead compound identification and optimization efforts. nih.govrsc.orgnih.gov
The 1H-pyrrolo[2,3-b]pyridine core is recognized as a valuable scaffold for developing potent enzyme inhibitors, particularly for protein kinases which are crucial targets in cancer therapy. rsc.orgnih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibitors : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov Through structure-activity relationship (SAR) studies, compound 4h was identified as a promising lead compound with low molecular weight, making it ideal for subsequent optimization. rsc.orgnih.gov This compound demonstrated potent pan-FGFR inhibitory activity and showed significant anti-proliferative and apoptosis-inducing effects in breast cancer cell lines. nih.gov
Protein Kinase B (Akt) Inhibitors : In the development of inhibitors for Protein Kinase B (Akt), a key component in cell survival pathways, a related scaffold, pyrrolo[2,3-d]pyrimidine, was utilized. nih.gov The process began with a hit from fragment screening, which was optimized to produce potent and selective inhibitors. nih.govacs.org Although these initial compounds had poor pharmacokinetic profiles, further optimization led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as orally bioavailable inhibitors with in vivo antitumor activity. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors : The 7-azaindole scaffold has also been central to developing inhibitors for the CSF1R tyrosine kinase. nih.gov Synthetic efforts to create 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as CSF1R inhibitors highlighted the synthetic challenges and the importance of specific structural features for potent inhibition. nih.gov
The table below summarizes the inhibitory activities of a lead compound from the FGFR inhibitor series.
| Compound | Target | IC₅₀ (nM) | Cell Line | Biological Effect | Reference |
| Compound 4h | FGFR1 | 7 | 4T1 | Inhibition of proliferation, induction of apoptosis | nih.gov |
| FGFR2 | 9 | nih.gov | |||
| FGFR3 | 25 | nih.gov | |||
| FGFR4 | 712 | nih.gov |
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties. rsc.org The 1H-pyrrolo[2,3-b]pyridine scaffold and its isomers are frequently used in such approaches.
Kinase Inhibitor Design : In the development of Protein Kinase B (PKB) inhibitors, researchers investigated the effect of replacing the pyrrolo[2,3-d]pyrimidine core with other bicyclic heterocycles. nih.gov The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) was the original hinge-binding fragment from which the compound series was derived. acs.org Substituting this core with other scaffolds like oxopurine and pyrazolo[3,4-b]pyridine allowed for the modulation of potency and selectivity against related kinases such as PKA. acs.org
FGFR Inhibitor Development : The discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as a new class of FGFR inhibitors demonstrates the success of exploring novel core scaffolds. nih.gov This scaffold proved to be a viable alternative to other known FGFR inhibitor cores, leading to compounds with high ligand efficiency and potent activity. rsc.orgnih.gov
Use in Chemical Biology as Probes or Tools
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold serve as valuable chemical tools for probing biological pathways. Their ability to selectively inhibit specific enzymes allows researchers to dissect complex cellular signaling networks. nih.gov The development of potent inhibitors for Protein Kinase B (PKB/Akt) provides a clear example. These compounds can modulate biomarkers of the PI3K-PKB-mTOR signaling pathway in vivo, making them effective chemical probes to study the physiological and pathological roles of this pathway. nih.gov The initial discovery of these inhibitors often starts from fragment screening, a technique that uses small, simple molecules as tools to explore the binding pockets of protein targets. nih.govacs.org
Future Directions and Unexplored Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of any chemical entity in a drug discovery pipeline is heavily reliant on the ability to produce it and its analogues in a time- and cost-effective manner. While numerous methods exist for the synthesis of the 7-azaindole (B17877) core, future research should focus on developing methodologies specifically tailored for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine that are both efficient and environmentally sustainable.
Catalysis: Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have revolutionized the synthesis of heterocyclic compounds. rsc.org Research into applying modern catalytic systems (e.g., using palladium, copper, or silver) could provide more direct and regioselective routes to the target compound and its derivatives, potentially under milder conditions. organic-chemistry.orgorganic-chemistry.org
Green Chemistry Approaches: There is a growing need for sustainable synthetic methods in the pharmaceutical industry. researchgate.net Future methodologies should prioritize the use of greener solvents, organocatalysis, photocatalysis, or electrocatalysis to minimize environmental impact. researchgate.net For instance, developing a synthesis that utilizes water as a solvent or avoids heavy metal catalysts would be a significant step forward. organic-chemistry.org
A practical and scalable synthesis is the foundation for all further investigation, from biological screening to advanced preclinical studies. organic-chemistry.org
Discovery of Novel Biological Targets and Therapeutic Applications
The 7-azaindole scaffold is a "privileged structure," known to interact with a wide array of biological targets. rsc.orgnih.gov Derivatives have shown activity as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and DYRK kinases, making them promising candidates for cancer therapy. acs.orgnih.govrsc.org Others have been identified as Orai calcium channel inhibitors for inflammatory conditions or have been investigated for neurodegenerative diseases. nih.govnih.gov
For this compound, future research should systematically explore its activity against a broad panel of targets to uncover novel therapeutic applications. Key avenues include:
Kinase Inhibition Profiling: A comprehensive screening against a large panel of human kinases could identify novel and potent inhibitory activities. The specific substitution pattern of this compound may confer selectivity for kinases that are not targeted by other 7-azaindole analogues. This could open doors for treating specific cancers, such as acute myeloid leukemia (AML), or inflammatory disorders. nih.govnih.gov
Neurodegenerative Diseases: The role of kinases like GSK-3β in diseases such as Alzheimer's is well-established. acs.org Given that some 7-azaindoles modulate such kinases, investigating the potential of this compound as a neuroprotective agent is a logical next step.
Anti-Infective Properties: The pyrrolopyridine scaffold is present in various natural alkaloids and has been explored for anti-HIV and other antimicrobial activities. nih.gov The potential of this compound as an anti-viral, anti-bacterial, or anti-fungal agent is a largely unexplored but potentially fruitful area of research.
Advanced Computational Modeling for Predictive and Generative Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, a combination of predictive and generative modeling could guide the design of next-generation analogues with improved properties.
Structure-Based Drug Design (SBDD): Once a promising biological target is identified (e.g., a specific kinase), SBDD can be employed. By modeling the binding of this compound into the active site of the target protein, researchers can rationally design modifications to enhance potency and selectivity. This approach has been successfully used for other 7-azaindole derivatives. nih.govacs.org
Predictive ADMET Modeling: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational models can predict these properties for virtual compounds before they are synthesized, allowing researchers to prioritize analogues with a higher probability of success.
Generative AI Models: Emerging artificial intelligence platforms can generate novel molecular structures based on a desired set of properties. Using this compound as a starting point, these models could propose new derivatives predicted to have high affinity for a specific target while maintaining drug-like characteristics.
Exploration of Multi-Target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target agents. nih.gov The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously—is an emerging and promising therapeutic strategy. nih.govnih.gov
The 7-azaindole scaffold is an ideal starting point for MTDL design, as derivatives have already been shown to possess activity against multiple kinases. nih.govnih.gov Future research on this compound could focus on:
Rational MTDL Design: Based on its initial biological activity profile, the compound could be rationally modified to enhance its affinity for a second, synergistic target. For example, if it shows activity against a cancer-related kinase, it could be hybridized with a pharmacophore known to inhibit another protein in a relevant oncogenic pathway. nih.gov
Treating Neuroinflammation: In Alzheimer's disease, both kinase activity and neuroinflammation play crucial roles. An MTDL based on the this compound core could be designed to inhibit a key kinase like GSK-3β while also targeting an inflammatory mediator. acs.org
This approach offers the potential for superior therapeutic efficacy and a reduced likelihood of drug resistance compared to traditional single-target or combination therapies. nih.gov
Integration with High-Throughput Screening and Automation in Chemical Synthesis
To rapidly explore the vast chemical space around the this compound core, modern automation technologies are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. An initial HTS campaign with this compound could quickly identify lead targets, which can then be pursued through more focused studies.
Automated Synthesis: Automated synthesis platforms can be programmed to perform multi-step reactions, enabling the rapid generation of a library of analogues. By combining an efficient synthetic route (as discussed in section 8.1) with automation, researchers could quickly build a diverse collection of derivatives of this compound.
Integrated Discovery Platforms: The ultimate goal is to create a closed-loop system where automated synthesis generates new compounds, which are then immediately tested via HTS. The resulting data is fed into computational models that predict the next round of compounds to be synthesized. This integrated approach dramatically accelerates the design-make-test-analyze cycle, leading to the rapid optimization of lead compounds.
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of human diseases.
Q & A
Basic: What are the recommended synthetic routes for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, and how do reaction conditions influence yield?
Answer:
The synthesis of pyrrolopyridine derivatives typically involves cyclization or functionalization of pre-existing heterocyclic cores. For example, in structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines), alkylation or nucleophilic substitution reactions are performed using dry acetonitrile or dichloromethane under reflux, followed by recrystallization for purification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates.
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>95%) .
For methoxy-substituted analogs, selective protection/deprotection strategies may be required to preserve the amine group during synthesis .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Answer:
Based on safety data for structurally similar compounds (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine):
- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Avoid prolonged exposure due to uncharacterized toxicity .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption.
- Disposal : Incinerate as hazardous organic waste under local regulations .
Advanced: What computational methods are effective for optimizing reaction pathways in pyrrolopyridine synthesis?
Answer:
Integrated computational-experimental approaches, such as those used by ICReDD, combine quantum chemical calculations (DFT, ab initio) with machine learning to predict reaction outcomes. For example:
- Reaction path searching : Identifies low-energy transition states for cyclization steps.
- Descriptor-based screening : Prioritizes solvents/catalysts by correlating electronic parameters (e.g., HOMO-LUMO gaps) with experimental yields .
Case studies show a 40–60% reduction in optimization time for analogous heterocycles when computational guidance is applied .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR, and report solvent-specific reference peaks (e.g., DMSO-d₆ at 2.50 ppm) .
Tautomer analysis : Computational NMR (e.g., DFT-based predictions) can differentiate between keto-enol or amine-imine forms .
Purity validation : Cross-check with HPLC (e.g., >97% purity threshold) and mass spectrometry to rule out impurity interference .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for pyrrolopyridine derivatives in drug discovery?
Answer:
SAR studies often involve:
- Functional group variation : Systematic substitution of the methoxy or amine groups to assess bioactivity. For example, replacing methoxy with halogens (Cl/F) alters electron density and binding affinity .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- In vitro assays : Measure IC₅₀ values against disease-relevant targets (e.g., CRF-1 receptors in stress disorders) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 190.1 for C₈H₁₁N₃O).
- IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
Advanced: How can researchers address low yields in multi-step syntheses of pyrrolopyridine derivatives?
Answer:
- Intermediate trapping : Use stabilizing agents (e.g., TEMPO) to prevent degradation of reactive intermediates.
- Catalyst optimization : Transition metals (e.g., Pd/C) or Lewis acids (e.g., Fe(acac)₃) improve cross-coupling efficiency .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in exothermic steps .
Advanced: What are the challenges in scaling up pyrrolopyridine synthesis from lab to pilot plant?
Answer:
Key challenges include:
- Solvent volume : Replace low-boiling solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., 2-MeTHF) to simplify recycling .
- Exothermicity : Use jacketed reactors with automated temperature control to manage heat in alkylation steps .
- Regulatory compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
